4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline
Description
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a fluorine atom, a methoxy group attached to a naphthalene ring, and a methyl group attached to an aniline moiety
Properties
IUPAC Name |
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13-11-15(20)8-9-18(13)21-12-14-7-10-19(22-2)17-6-4-3-5-16(14)17/h3-11,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJDYLSVRJTPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=C(C3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methoxylation: The amine group is further modified by introducing a methoxy group.
Coupling Reaction: The final step involves coupling the modified naphthalene derivative with 2-methylaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-methylpentan-2-yl)aniline
- 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide
Uniqueness
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-naphthalene moiety and fluorine substitution make it particularly interesting for various research applications.
Biological Activity
4-Fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C19H16FNO
- Molar Mass : 293.33 g/mol
- CAS Number : 1351404-63-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorine atom and the methoxynaphthalene moiety enhances its lipophilicity and ability to penetrate cell membranes, facilitating interactions with various receptors and enzymes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells.
Mechanistic Studies
Mechanistic investigations have revealed that the compound may inhibit key signaling pathways involved in cell proliferation and survival. For example, it has been linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased apoptosis rates in treated cells.
In Vivo Studies
In vivo studies using animal models have further validated the anticancer efficacy of this compound. Administration of this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent.
Study 1: Antiproliferative Effects
A study conducted by Arafa et al. evaluated the antiproliferative effects of various synthesized derivatives, including our compound of interest. The results indicated that it displayed promising activity against multiple cancer cell lines, with notable IC50 values suggesting high potency compared to standard chemotherapeutic agents .
Study 2: Apoptosis Induction
Another investigation focused on the apoptotic mechanisms induced by this compound. The study found that treatment led to significant increases in caspase activity and DNA fragmentation in cancer cells, confirming its role as an apoptosis inducer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
